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molecular formula C6H2N3O7- B076445 Picrate CAS No. 14798-26-6

Picrate

Cat. No. B076445
M. Wt: 228.1 g/mol
InChI Key: OXNIZHLAWKMVMX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04800166

Procedure details

These titration methods utilize three different reagents: pyridine hydrochloride, perchloric acid or picric acid. In the pyridine hydrochloride method, free amino groups on the solid phase are converted to a hydrochloride salt with pyridine hydrochloride in methylene chloride. The chloride is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase and the level of chloride ion in the liquid phase is determined potentiometrically. In the perchloric acid method, the free amino groups on the solid phase are determined by direct potentiometric titration of the solid phase by insertion of an electrode directly into the reaction vessel. In the picric acid method, picrate salts of any free amino groups on the solid phase are formed with picric acid, a readily detected chromophore. The picrate ion is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase, and the level of the picrate ion in the liquid phase is determined spectrophotemetrically.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.Cl(O)(=O)(=O)=O.[C:13]1([C:27]([OH:28])=[C:23]([N+:24]([O-:26])=[O:25])[CH:22]=[C:18]([N+:19]([O-:21])=[O:20])[CH:17]=1)[N+:14]([O-:16])=[O:15]>C(Cl)Cl>[C:23]1([C:27]([O-:28])=[C:13]([N+:14]([O-:16])=[O:15])[CH:17]=[C:18]([N+:19]([O-:21])=[O:20])[CH:22]=1)[N+:24]([O-:26])=[O:25].[C:23]1([C:27]([OH:28])=[C:13]([N+:14]([O-:16])=[O:15])[CH:17]=[C:18]([N+:19]([O-:21])=[O:20])[CH:22]=1)[N+:24]([O-:26])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The chloride is subsequently eluted from the solid phase to the liquid phase
CUSTOM
Type
CUSTOM
Details
the liquid phase is separated from the solid phase

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04800166

Procedure details

These titration methods utilize three different reagents: pyridine hydrochloride, perchloric acid or picric acid. In the pyridine hydrochloride method, free amino groups on the solid phase are converted to a hydrochloride salt with pyridine hydrochloride in methylene chloride. The chloride is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase and the level of chloride ion in the liquid phase is determined potentiometrically. In the perchloric acid method, the free amino groups on the solid phase are determined by direct potentiometric titration of the solid phase by insertion of an electrode directly into the reaction vessel. In the picric acid method, picrate salts of any free amino groups on the solid phase are formed with picric acid, a readily detected chromophore. The picrate ion is subsequently eluted from the solid phase to the liquid phase, the liquid phase is separated from the solid phase, and the level of the picrate ion in the liquid phase is determined spectrophotemetrically.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.Cl(O)(=O)(=O)=O.[C:13]1([C:27]([OH:28])=[C:23]([N+:24]([O-:26])=[O:25])[CH:22]=[C:18]([N+:19]([O-:21])=[O:20])[CH:17]=1)[N+:14]([O-:16])=[O:15]>C(Cl)Cl>[C:23]1([C:27]([O-:28])=[C:13]([N+:14]([O-:16])=[O:15])[CH:17]=[C:18]([N+:19]([O-:21])=[O:20])[CH:22]=1)[N+:24]([O-:26])=[O:25].[C:23]1([C:27]([OH:28])=[C:13]([N+:14]([O-:16])=[O:15])[CH:17]=[C:18]([N+:19]([O-:21])=[O:20])[CH:22]=1)[N+:24]([O-:26])=[O:25] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Five
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The chloride is subsequently eluted from the solid phase to the liquid phase
CUSTOM
Type
CUSTOM
Details
the liquid phase is separated from the solid phase

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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